molecular formula C20H18N2O4 B245067 N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

Número de catálogo B245067
Peso molecular: 350.4 g/mol
Clave InChI: GETCUGFXZQZCTQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. TAK-659 has shown promise as a potential treatment for various autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.

Mecanismo De Acción

BTK is a key enzyme involved in the activation of B cells, which play a critical role in the immune system. BTK is activated by the binding of antigens to B cell receptors, leading to downstream signaling pathways that result in the production of cytokines and antibodies. N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide inhibits BTK by binding to a specific site on the enzyme, preventing its activation and downstream signaling.
Biochemical and physiological effects:
Inhibition of BTK by N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has several biochemical and physiological effects. In preclinical models, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce the production of cytokines and autoantibodies, which are key drivers of autoimmune diseases. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been shown to reduce inflammation and tissue damage in various organs, including the joints and kidneys.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide for laboratory experiments is its selectivity for BTK, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has demonstrated potent inhibition of BTK at low doses, making it a cost-effective option for laboratory experiments. However, one limitation of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide is its relatively short half-life, which may require frequent dosing in animal models.

Direcciones Futuras

There are several potential future directions for the research and development of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide. One area of focus is the optimization of dosing and administration regimens to maximize efficacy and minimize side effects. Additionally, further studies are needed to evaluate the safety and efficacy of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide in human clinical trials. Finally, there is potential for the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases.

Métodos De Síntesis

The synthesis of N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide involves several steps, starting with the reaction of 3-methylphenol with acetic anhydride to form 3-acetyloxytoluene. This compound is then reacted with 2-chloroacetyl chloride to produce 2-(3-methylphenoxy)acetyl chloride. The final step involves the reaction of 2-(3-methylphenoxy)acetyl chloride with 3-amino-N-(3-nitrophenyl)propanamide to form N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide.

Aplicaciones Científicas De Investigación

N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide has been extensively studied in preclinical models of autoimmune diseases, where it has demonstrated potent and selective inhibition of BTK. In a study of rheumatoid arthritis, treatment with N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide significantly reduced disease activity and joint inflammation in a mouse model. Similarly, in a mouse model of lupus, N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide treatment reduced autoantibody production and improved kidney function. These results suggest that N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide may have therapeutic potential for a range of autoimmune diseases.

Propiedades

Fórmula molecular

C20H18N2O4

Peso molecular

350.4 g/mol

Nombre IUPAC

N-[3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-14-5-2-8-17(11-14)26-13-19(23)21-15-6-3-7-16(12-15)22-20(24)18-9-4-10-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24)

Clave InChI

GETCUGFXZQZCTQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CO3

SMILES canónico

CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.